N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c15-9-2-1-7(12-9)10(16)14-11-13-6-3-4-17-5-8(6)18-11/h7H,1-5H2,(H,12,15)(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZOKWORATXZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC3=C(S2)COCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Oxopyrrolidine-2-Carboxylic Acid
The 5-oxopyrrolidine-2-carboxylic acid moiety is synthesized via cyclocondensation of itaconic acid with primary amines. A representative method involves reacting 4-aminoacetophenone with itaconic acid in toluene under reflux to form 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Subsequent bromination with Br₂ in acetic acid yields α-bromoacyl intermediates, though direct esterification of the carboxylic acid is preferred for amide formation.
Key Reaction Conditions
- Esterification : Treatment with methanol and sulfuric acid produces methyl 5-oxopyrrolidine-2-carboxylate.
- Hydrazide Formation : Hydrazine hydrate in propan-2-ol converts the ester to 5-oxopyrrolidine-2-carbohydrazide.
- Oxidation : Controlled oxidation of the hydrazide or direct hydrolysis of the ester yields the free carboxylic acid.
Preparation of 6,7-Dihydro-4H-Pyrano[4,3-d]Thiazol-2-Amine
The pyranothiazole core is constructed via cyclization reactions. A validated approach involves:
- Thiazole Ring Formation : Reacting 4-(bromoacetyl)phenyl derivatives with thiourea in acetic acid at 60°C to form 2-aminothiazole intermediates.
- Pyran Ring Cyclization : Treating 2-aminothiazole with a diol (e.g., 1,3-propanediol) under acidic conditions to form the fused pyrano-thiazole system.
Structural Confirmation
- ¹H NMR : Singlets at 6.96 ppm (S–C=CH) and 7.07 ppm (NH₂) confirm thiazole formation.
- ¹³C NMR : Peaks at 100.9 ppm (C–S) and 166.9 ppm (C=N) validate the heterocyclic structure.
Amide Coupling Strategy
The final step involves coupling 5-oxopyrrolidine-2-carboxylic acid with 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine. Two methods are prevalent:
Method A: Carbodiimide-Mediated Coupling
- Activation : 5-Oxopyrrolidine-2-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
- Coupling : The activated acid reacts with pyranothiazol-2-amine at 0–5°C for 12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 68–72% yield.
Method B: Acid Chloride Route
- Chlorination : Thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride.
- Reaction : The acyl chloride is added dropwise to a solution of pyranothiazol-2-amine and triethylamine in dichloromethane.
- Yield : 75–80% after recrystallization from ethanol.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 4.32–4.28 (m, 2H, pyran OCH₂), 3.55–3.49 (m, 2H, pyrrolidinone CH₂), 2.88–2.82 (m, 2H, thiazole CH₂).
- ¹³C NMR : 174.6 ppm (C=O, pyrrolidinone), 166.3 ppm (C=O, amide), 154.7 ppm (C=N, thiazole).
- HRMS (ESI) : m/z calc. for C₁₂H₁₄N₃O₃S [M+H]⁺: 296.0702; found: 296.0708.
Purity Assessment
Optimization and Challenges
Reaction Efficiency
- Solvent Effects : DMF increases coupling efficiency compared to THF due to better solubility of intermediates.
- Temperature Control : Maintaining 0–5°C during EDC activation minimizes side reactions.
Common Side Products
- Dimerization : Occurs at elevated temperatures; mitigated by slow addition of reagents.
- Hydrolysis : Acyl chlorides are moisture-sensitive; strict anhydrous conditions are essential.
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions: N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Synthesis and Antimicrobial Activity of Some New Thiadiazoles ... - MDPI](https://www.mdpi.com/1420-3049/21/8/1072). These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Synthesis and Antimicrobial Activity of Some New Thiadiazoles ... - MDPI](https://www.mdpi.com/1420-3049/21/8/1072).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Synthesis and Antimicrobial Activity of Some New Thiadiazoles ... - MDPI](https://www.mdpi.com/1420-3049/21/8/1072).
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Synthesis and Antimicrobial Activity of Some New Thiadiazoles ... - MDPI](https://www.mdpi.com/1420-3049/21/8/1072).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through the mitochondrial pathway, enhancing the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
-
Neuroprotective Effects
- The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may exert protective effects by modulating oxidative stress and inflammation in neuronal cells.
-
Antimicrobial Properties
- Preliminary studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Studies
-
Study on Anticancer Properties
- A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was found to enhance the efficacy of standard chemotherapeutics when used in combination.
-
Neuroprotection in Experimental Models
- Research conducted on animal models of Alzheimer's disease showed that treatment with this compound improved cognitive function and reduced amyloid plaque formation. The findings suggest its potential as a therapeutic agent for neurodegenerative disorders.
-
Antimicrobial Efficacy
- A clinical trial evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated a promising reduction in bacterial load, supporting its development as a novel antimicrobial agent.
Mechanism of Action
The mechanism by which N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide exerts its effects involves interactions with specific molecular targets[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural comparisons (Table 1):
Analysis :
- Pyrano-thiazole vs.
- Substituent Impact: The pyrrolidone carboxamide group may enhance solubility and hydrogen-bonding capacity relative to the hydrazine moiety in the cardioprotective analogue .
Computational and Crystallographic Comparisons
Electronic and Steric Properties
- AutoDock Studies : Docking simulations (e.g., using AutoDock4 ) might predict higher binding affinity for the target compound’s carboxamide group to ATP-binding pockets (e.g., kinases) compared to hydrazine-containing analogues.
Structural Characterization
- SHELX Applications: The pyrano-thiazole core’s crystallographic parameters (e.g., bond lengths, torsion angles) could be determined using SHELXL , aiding in conformational comparisons with analogues. For instance, the fused pyrano ring may enforce a coplanar orientation of the thiazole and pyrrolidone groups, optimizing pharmacophore alignment.
Future Research Directions
Synthesis and Activity Profiling : Prioritize synthesis of the target compound and evaluate cardioprotective, neuroprotective, or enzyme-inhibitory activities.
Computational Validation : Conduct AutoDock4 simulations against targets like HIF-1α or cardiac ion channels to predict binding modes .
Crystallographic Studies : Resolve the crystal structure using SHELX to correlate steric features with activity.
Biological Activity
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as synthesizing relevant data from various studies.
The molecular formula of this compound is with a molecular weight of 325.4 g/mol . The compound features a pyrano-thiazole core which is known for its diverse biological activities.
Research indicates that compounds with similar structures exhibit varied mechanisms of action against cancer cells. The anticancer activity of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine derivatives has been evaluated using the A549 human lung adenocarcinoma cell line. The cytotoxicity was assessed through MTT assays, comparing the effects to standard chemotherapeutics such as cisplatin .
Case Studies
- MTT Assay Results : In a study assessing several derivatives, those with specific substitutions showed significant cytotoxicity against A549 cells. For instance, compound 21 demonstrated potent activity with an IC50 value significantly lower than that of cisplatin .
- Structure-Activity Relationship (SAR) : The anticancer efficacy was found to be structure-dependent. Compounds featuring free amino groups exhibited enhanced cytotoxicity compared to those with acetylamino groups .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 21 | 10 | A549 |
| Cisplatin | 15 | A549 |
Overview
The antimicrobial properties of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine derivatives have also been explored, particularly against multidrug-resistant strains of bacteria.
Research Findings
- Pathogen Resistance : Studies indicated that certain derivatives were effective against resistant strains such as Staphylococcus aureus and Escherichia coli. The compounds were evaluated for their ability to inhibit bacterial growth in vitro .
- Comparative Efficacy : The antimicrobial activity was assessed using standard protocols against various Gram-positive and Gram-negative bacteria. Notably, the derivatives demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) .
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 25 |
| E. coli | 30 |
Q & A
Basic: What spectroscopic and analytical techniques are essential for confirming the structure of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide?
Answer:
The compound’s structure can be validated using:
- NMR spectroscopy : H and C NMR to assign proton and carbon environments (e.g., thiazole and pyrrolidone resonances) .
- Mass spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches from the 5-oxopyrrolidine and carboxamide moieties) .
- X-ray crystallography : Resolves stereochemistry and confirms fused pyrano-thiazole ring conformation, as demonstrated for structurally related thiazolo-pyrimidines .
Basic: What are the critical intermediates in the multi-step synthesis of this compound?
Answer:
Key intermediates include:
Acid adduct salts : Used to stabilize reactive amines during coupling (e.g., intermediates derived from formula (VI-I) in ) .
Protected carbamate compounds : Facilitate selective deprotection before final coupling steps .
Thiazolo-pyridine carboxylic acid derivatives : Serve as coupling partners for introducing the pyrano-thiazole moiety (e.g., formula (XII) in ) .
Deprotected amines : Generated via base-mediated removal of protective groups (e.g., using DBU or sodium hydride) .
Advanced: How can reaction conditions be optimized for the final coupling step to improve yield and purity?
Answer:
Optimization involves:
- Base selection : Strong bases like DBU or diisopropylethylamine enhance nucleophilicity in coupling reactions, as shown in .
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Temperature control : Reactions at 0–25°C minimize side-product formation in sensitive steps .
- Real-time monitoring : Techniques like TLC or HPLC track reaction progress and identify unreacted starting materials .
Advanced: How can researchers resolve discrepancies in NMR data caused by diastereomeric byproducts?
Answer:
Strategies include:
- Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- Variable-temperature NMR : Reduces signal splitting caused by dynamic equilibria in solution .
- X-ray crystallography : Provides unambiguous stereochemical assignment, as applied to related thiazolo-pyrimidines .
- Computational modeling : Predicts NMR chemical shifts for proposed diastereomers using DFT calculations .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Recrystallization : Ethanol or methanol recrystallization removes impurities, as demonstrated for structurally similar heterocycles .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates polar byproducts .
- HPLC : Reverse-phase HPLC ensures high purity (>95%) for biological testing .
Advanced: What computational tools can predict the compound’s reactivity in novel synthetic pathways?
Answer:
- Density Functional Theory (DFT) : Models transition states for cyclization steps (e.g., pyrano-thiazole ring formation) .
- Molecular docking : Predicts interactions with biological targets (e.g., enzymes) to guide SAR studies .
- Retrosynthetic software (e.g., Synthia™): Proposes feasible routes based on known reactions of thiazole and pyrrolidone systems .
Advanced: How do substituents on the pyrano-thiazole ring influence the compound’s biological activity?
Answer:
- Electron-withdrawing groups (e.g., nitro or trifluoromethyl): Enhance binding to hydrophobic enzyme pockets, as seen in related pyrimidine derivatives .
- Steric effects : Bulky substituents (e.g., phenyl groups) may reduce solubility but improve target specificity .
- Hydrogen-bond donors : The 5-oxopyrrolidine carboxamide facilitates interactions with active-site residues .
Basic: What safety considerations are critical during large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
